1,2,4-Oxadiazole-3-carbothioamide

Übersicht

Beschreibung

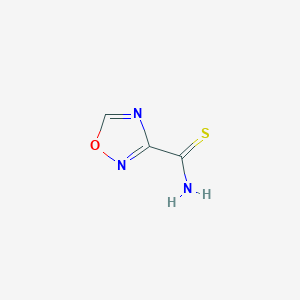

1,2,4-Oxadiazole-3-carbothioamide is a heterocyclic compound containing an oxadiazole ring with a carbothioamide group attached.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,2,4-Oxadiazole-3-carbothioamide can be synthesized through several methods. One common approach involves the cyclization of thiosemicarbazide with carboxylic acid derivatives under dehydrating conditions . Another method includes the reaction of amidoxime with carbon disulfide, followed by cyclization .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to achieve the desired product quality .

Analyse Chemischer Reaktionen

Types of Reactions

1,2,4-Oxadiazole-3-carbothioamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides and sulfones under appropriate conditions.

Reduction: Reduction reactions can convert the carbothioamide group to an amine or other reduced forms.

Substitution: The oxadiazole ring can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines and other reduced derivatives.

Substitution: Various substituted oxadiazole derivatives.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

1. Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial properties of 1,2,4-oxadiazole derivatives. For instance, compounds derived from this scaffold have shown significant antibacterial activity against various strains of bacteria such as Staphylococcus aureus and Escherichia coli. One study reported that certain derivatives exhibited minimum inhibitory concentration (MIC) values as low as 3.9 μM against Escherichia coli, indicating strong antibacterial potential .

2. Antifungal Activity

The compound also displays antifungal properties. Research has indicated that 1,2,4-oxadiazole derivatives possess antifungal activity against pathogens like Candida albicans and Aspergillus niger. For example, one derivative demonstrated a MIC value of 200 μg/mL against Candida albicans, comparable to standard antifungal treatments .

3. Anticancer Activity

Recent investigations have revealed that 1,2,4-oxadiazole derivatives exhibit promising anticancer activity. A series of synthesized compounds were tested against various cancer cell lines including MCF-7 (breast cancer) and HCT-116 (colon cancer). Some compounds showed IC50 values lower than reference drugs such as doxorubicin, highlighting their potential as anticancer agents . For instance, one compound achieved an IC50 value of 0.19 μM against HCT-116 cells .

4. Anti-inflammatory Properties

The anti-inflammatory effects of 1,2,4-oxadiazole derivatives have also been documented. Certain compounds have been identified as selective inhibitors of cyclooxygenase enzymes (COX-1 and COX-2), with IC50 values indicating stronger inhibition compared to traditional anti-inflammatory medications like celecoxib . This suggests their potential use in treating inflammatory diseases.

Case Study 1: Anticancer Activity Evaluation

A study conducted by Abd el hameid M. K. synthesized a series of novel 1,2,4-oxadiazole derivatives based on naturally occurring compounds known for their cytotoxic properties. The evaluation against MCF-7 cells revealed several compounds with significant antiproliferative activity (IC50 values ranging from 0.48 to 0.78 μM) demonstrating the potential for further development as anticancer agents .

Case Study 2: Antimicrobial Efficacy

In another research effort by Ningegowda et al., a range of substituted 1,2,4-oxadiazole derivatives were tested for their antimicrobial efficacy against Mycobacterium tuberculosis. One derivative exhibited potent activity at a concentration of 62.5 μg/mL, suggesting its potential as a lead compound for tuberculosis treatment .

Wirkmechanismus

The mechanism of action of 1,2,4-oxadiazole-3-carbothioamide involves its interaction with specific molecular targets. For example, it has been shown to inhibit enzymes such as succinate dehydrogenase by binding to the active site and disrupting normal enzyme function . This inhibition can lead to various biological effects, including the disruption of metabolic pathways and the induction of oxidative stress .

Vergleich Mit ähnlichen Verbindungen

1,2,4-Oxadiazole-3-carbothioamide can be compared with other oxadiazole derivatives, such as:

1,2,4-Oxadiazole: Known for its broad spectrum of biological activities and applications in drug discovery.

1,3,4-Oxadiazole: Widely studied for its antimicrobial and anticancer properties.

1,2,5-Oxadiazole: Less common but still of interest for its unique chemical properties.

Biologische Aktivität

1,2,4-Oxadiazole-3-carbothioamide is a compound belonging to the oxadiazole family, which has gained considerable attention in medicinal chemistry due to its diverse biological activities. This article provides an overview of the biological activity of 1,2,4-oxadiazole derivatives, particularly focusing on their anticancer, antibacterial, anti-inflammatory, and other pharmacological effects.

Structural Characteristics

The oxadiazole ring structure confers unique properties that enhance its biological activity. The presence of nitrogen and sulfur atoms in the this compound enhances its interaction with biological macromolecules. This compound can act as a bioisostere for various functional groups in drug design, which helps mitigate metabolism-related liabilities associated with traditional compounds like esters and amides .

Anticancer Activity

Numerous studies have highlighted the anticancer potential of 1,2,4-oxadiazole derivatives. For instance:

- In vitro Studies : A series of 1,2,4-oxadiazole derivatives were tested against various cancer cell lines. Compounds exhibited significant inhibitory effects on MCF-7 (breast cancer) and HCT-116 (colorectal cancer) cells. Notably, one derivative showed an IC50 value of 2.52 µM against thymidylate synthase (TS), outperforming standard drugs like Pemetrexed .

- Mechanism of Action : The anticancer activity is attributed to the inhibition of key enzymes involved in cancer proliferation such as TS and HDAC (histone deacetylase). Molecular docking studies have confirmed strong binding affinities to these targets .

Antibacterial Activity

1,2,4-Oxadiazole derivatives also demonstrate notable antibacterial properties:

- Activity Against Mycobacterium tuberculosis : Several compounds have been synthesized that show effectiveness against both wild-type and resistant strains of Mycobacterium tuberculosis. For example, one compound exhibited an EC50 value of 0.072 µM with excellent pharmacokinetic properties .

- General Antibacterial Effects : The oxadiazole framework has been linked to antibacterial activities against various pathogens, making it a promising scaffold for developing new antibiotics .

Anti-inflammatory Activity

The anti-inflammatory potential of 1,2,4-oxadiazole derivatives has been documented as well:

- In vitro Screening : Compounds have shown strong antioxidant activity and significant inhibition of COX-2 enzyme activity compared to standard anti-inflammatory drugs like Diclofenac sodium .

Tables Summarizing Biological Activities

| Biological Activity | Compound/Derivative | IC50/EC50 Value | Target/Mechanism |

|---|---|---|---|

| Anticancer | Compound 3a | 2.52 µM | Thymidylate Synthase |

| Antitubercular | Compound 3a | 0.072 µM | Mycobacterium tuberculosis |

| Anti-inflammatory | Compound X | IC50 = 23.07 µM | COX-2 |

Case Studies

Several case studies illustrate the therapeutic potential of 1,2,4-oxadiazole derivatives:

- Study by Alam et al. (2021) : This research focused on synthesizing triazole and oxadiazole hybrids. The results indicated that certain derivatives exhibited significant anticancer activity against MCF-7 cells compared to established drugs like Tamoxifen .

- Research by Villemagne et al. (2020) : This study highlighted the development of new oxadiazole compounds as EthR inhibitors for tuberculosis treatment. The compounds displayed enhanced solubility and metabolic stability .

Eigenschaften

IUPAC Name |

1,2,4-oxadiazole-3-carbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3N3OS/c4-2(8)3-5-1-7-6-3/h1H,(H2,4,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSQHJTHMNXYPPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=NO1)C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10389212 | |

| Record name | 1,2,4-oxadiazole-3-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10389212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39512-80-6 | |

| Record name | 1,2,4-oxadiazole-3-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10389212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.